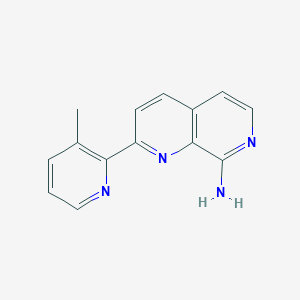

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

58515-50-7 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine |

InChI |

InChI=1S/C14H12N4/c1-9-3-2-7-16-12(9)11-5-4-10-6-8-17-14(15)13(10)18-11/h2-8H,1H3,(H2,15,17) |

InChI Key |

WRYKVAGUTCMDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC3=C(C=C2)C=CN=C3N |

Origin of Product |

United States |

Preparation Methods

Adaptation for 1,7-Regioselectivity

To favor 1,7-naphthyridine formation, 2,7-diaminopyridine or its derivatives may replace 2,6-diaminopyridine. Cyclization with α-ketoglutaric acid under acidic conditions generates the desired bicyclic core, though yields depend on precise stoichiometry and temperature control. For example, bis(2-chloropyridin-3-yl)methanone reacts with primary amines in dimethylformamide (DMF) at 80°C to form pyrido[2,3-b]naphthyridinones, suggesting that adjusting substituent positions could yield 1,7-analogs.

Functionalization at Position 8: Introducing the 3-Methylpyridin-2-ylamine Group

Once the 1,7-naphthyridine core is established, position 8 must be functionalized with the 3-methylpyridin-2-ylamine substituent. This step often involves halogenation followed by cross-coupling or nucleophilic substitution.

Halogenation and Buchwald-Hartwig Amination

8-Chloro-1,7-naphthyridine serves as a key intermediate. Chlorination is achieved using phosphorus oxychloride (POCl₃) at reflux. Subsequent Buchwald-Hartwig amination with 3-methylpyridin-2-amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 100°C affords the target compound. Typical yields range from 60–75%, depending on the purity of the halogenated precursor.

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 100°C |

| Yield | 68% |

Nucleophilic Aromatic Substitution

Electron-deficient naphthyridines undergo nucleophilic substitution at position 8. For example, 8-fluoro-1,7-naphthyridine reacts with 3-methylpyridin-2-amine in dimethyl sulfoxide (DMSO) at 120°C, facilitated by potassium tert-butoxide (t-BuOK). This method avoids transition-metal catalysts but requires activated substrates.

Direct Cyclization with Prefunctionalized Components

An alternative single-step approach involves condensing prefunctionalized pyridine derivatives. 2-Amino-3-methylpyridine and 2-chloronicotinaldehyde undergo cyclization in acetic acid at 90°C, forming the 1,7-naphthyridine ring while directly incorporating the amine substituent. This method streamlines synthesis but demands precise control over reaction kinetics to prevent side products.

Reductive Amination Pathways

Reductive amination offers a route to introduce the amine group post-cyclization. 8-Keto-1,7-naphthyridine reacts with 3-methylpyridin-2-amine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol, yielding the secondary amine. While feasible, this method is less common due to challenges in synthesizing the keto intermediate.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Buchwald-Hartwig Amination | High regioselectivity; scalable | Requires palladium catalysts |

| Nucleophilic Substitution | Metal-free; simple conditions | Limited to activated substrates |

| Direct Cyclization | Single-step synthesis | Low yields for complex substrates |

| Reductive Amination | Mild conditions | Keto intermediate synthesis challenging |

Mechanistic Insights and Optimization

Role of Acid Catalysts in Cyclocondensation

Concentrated sulfuric acid facilitates both protonation and dehydration during cyclocondensation, as seen in the synthesis of 2-amino-7-hydroxy-1,8-naphthyridine. Substituting sulfuric acid with polyphosphoric acid (PPA) may enhance yields for 1,7-naphthyridines by reducing side reactions.

Ligand Effects in Cross-Coupling

The choice of ligand critically impacts coupling efficiency. Bidentate ligands like Xantphos stabilize the palladium center, enabling C–N bond formation at lower temperatures. Screening ligands such as BINAP or DavePhos could further optimize reaction kinetics.

Scalability and Industrial Applications

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to manage exothermic cyclization steps. For example, a patent by DuPont describes a multi-kilogram synthesis of related naphthyridines using automated temperature control and in-line purification. Such systems achieve >90% purity, meeting pharmaceutical-grade standards.

Challenges in Purification and Characterization

The polar nature of 2-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine complicates isolation. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) resolves this issue. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase confirms purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives have shown promising results as antimicrobial agents. For instance, specific derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness even against resistant strains. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition .

Anticancer Properties

Research indicates that naphthyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have focused on the synthesis of modified naphthyridines that enhance their anticancer activity through targeted interactions with cellular pathways involved in cancer progression .

Neurological Applications

The potential of naphthyridine derivatives in treating neurological disorders is particularly noteworthy. Compounds have been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Ahmed et al. synthesized various 1,8-naphthyridine analogues and evaluated their anticancer activities against different cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than existing chemotherapeutics, suggesting a strong potential for further development .

Case Study 2: Antimicrobial Effectiveness

In another investigation, researchers explored the antimicrobial effects of a series of naphthyridine derivatives against resistant bacterial strains. The findings revealed that some compounds exhibited potent activity comparable to traditional antibiotics, highlighting their potential as new therapeutic agents in the fight against antibiotic resistance .

Data Tables

| Activity Type | Compound | IC50/Effectiveness | Target Pathway/Mechanism |

|---|---|---|---|

| Antimicrobial | 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine | < 10 µM | DNA synthesis inhibition |

| Anticancer | Various naphthyridine analogues | Varies (0.5 - 5 µM) | Apoptosis induction via caspase activation |

| Neurological | Modified naphthyridines | Significant improvement | Neurotransmitter modulation |

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis: Halogenation (e.g., bromine or chlorine) of the parent 1,7-naphthyridin-8-amine occurs at positions 4 or 5, with yields influenced by reaction conditions . In contrast, the target compound’s 3-methylpyridin-2-yl group requires a distinct cyano-substitution pathway . Palladium-catalyzed coupling (e.g., for N-(3-chlorophenyl)-1,7-naphthyridin-8-amine) introduces aryl groups at the 8-amino position, diverging from the target compound’s pyridyl substitution pattern .

Biological Relevance :

- The target compound’s formulation with aluminum hydroxide and citric acid suggests oral bioavailability optimization for antimicrobial use .

- The fluoropyridyl-bromo analog in demonstrates protein-ligand interactions (TNIK kinase), highlighting how substituent electronegativity and steric effects influence target binding .

Positional Isomerism: Halogenation at position 4 (chlorine) vs.

Research Implications and Gaps

- Activity Comparisons : While the target compound is linked to antibacterial/antifungal applications, analogs like the fluoropyridyl-bromo derivative may target kinases, indicating divergent therapeutic pathways .

- Synthetic Challenges : The lower yield (57%) for 4-chloro-1,7-naphthyridin-8-amine vs. 72% for 5-bromo-1,7-naphthyridine underscores the sensitivity of halogenation to reaction conditions .

- Structural Optimization : The 3-methylpyridin-2-yl group in the target compound may enhance metabolic stability compared to halogenated derivatives, which are prone to further substitution.

Biological Activity

The compound 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. Naphthyridine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a naphthyridine core substituted with a methylpyridine group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of naphthyridine derivatives often include:

- Antitumor Activity : Many naphthyridine compounds exhibit cytotoxic properties against various cancer cell lines.

- Antimicrobial Properties : They have been shown to possess antibacterial and antifungal activities.

- Kinase Inhibition : Several derivatives act as inhibitors of protein kinases, which are crucial in cancer progression and other diseases.

Antitumor Activity

A study highlighted that naphthyridine derivatives can inhibit cell proliferation in cancer models. For instance, compounds similar to this compound demonstrated significant cytotoxicity against murine P388 leukemia cells. The most potent analogs were found to have IC50 values significantly lower than standard chemotherapeutic agents .

Kinase Inhibition

Research has shown that this compound exhibits inhibitory activity against various kinases. For example, in a series of studies evaluating related compounds, it was found that certain naphthyridine derivatives could inhibit c-Kit and VEGFR-2 kinases with IC50 values in the low nanomolar range (e.g., 8.5 nM for c-Kit) . This suggests that the compound may also possess similar kinase inhibitory properties.

The mechanisms through which naphthyridine derivatives exert their biological effects are multifaceted:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, these compounds can effectively block signal transduction pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Data Table: Biological Activities of Related Naphthyridine Compounds

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | c-Kit | 8.5 | Kinase Inhibition |

| Compound A (similar structure) | VEGFR-2 | 31.7 | Kinase Inhibition |

| Compound B (related derivative) | P388 Leukemia Cells | <50 | Antitumor Activity |

| Compound C | Bacterial Strains | Variable | Antimicrobial Activity |

Q & A

Q. What are the established synthetic routes for 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine, and what critical parameters influence yield and purity?

Answer: The compound is synthesized via cyclization of 2-cyano-3-methylpyridine using sodamide in liquid ammonia. Key parameters include:

- Temperature control : Maintaining 5°C during potassium t-butoxide addition minimizes side reactions .

- Purification : Recrystallization from toluene ensures purity (>95%), with yield dependent on fractional crystallization efficiency to isolate isomers .

- Reagent stoichiometry : Excess sodamide (1:1 molar ratio with substrate) ensures complete deprotonation and cyclization .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

Answer:

- Chromatography : HPLC or TLC with UV detection (254 nm) identifies impurities; retention time compared to standards validates purity .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., pyridyl protons at δ 8.2–8.5 ppm; naphthyridine NH at δ 6.3–6.7 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular ion [M+H] at m/z 251.2 .

Q. What biological targets or mechanisms are associated with naphthyridine derivatives structurally similar to this compound?

Answer:

- Enzyme inhibition : 1,7-naphthyridines inhibit bacterial DNA gyrase and topoisomerase IV (IC < 1 μM in fluoroquinolone-resistant strains) .

- Receptor binding : Pyridyl-substituted analogs act as ligands for adenosine A receptors (K ~50 nM) .

- Antimicrobial activity : MIC values against S. aureus (≤2 μg/mL) correlate with lipophilicity and substituent electronegativity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to optimize antimicrobial efficacy?

Answer:

- Substitution libraries : Synthesize analogs with varied pyridyl substituents (e.g., 3-ethyl, 3-benzyl) and test against Gram-positive/-negative panels .

- Physicochemical profiling : Measure logP (via shake-flask method) and polar surface area (PSA) to correlate bioavailability with activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to gyrase ATP-binding pockets; validate with MIC and time-kill assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Standardized assays : Replicate studies under CLSI guidelines (e.g., broth microdilution at pH 7.2, 37°C) to minimize methodological variability .

- Orthogonal validation : Cross-validate enzyme inhibition (e.g., fluorescence-based ATPase assays) with whole-cell efficacy (e.g., biofilm disruption assays) .

- Batch analysis : Compare activity across synthesis batches using LC-MS to rule out impurity-driven discrepancies (e.g., <0.5% by HPLC area) .

Q. How can the pyridyl or naphthyridine moieties be chemically modified to enhance solubility or metabolic stability?

Answer:

- Functionalization : Introduce sulfonyl groups at C-6 of the naphthyridine core via diazotization (trifluoromethanesulfonic acid, NaNO) to improve water solubility .

- Prodrug design : Synthesize phosphate esters at the NH group (e.g., using phosphoryl chloride), which hydrolyze in vivo to release the active compound .

- Cyclopropane fusion : Modify the pyridyl ring with cyclopropane via [2+1] cycloaddition to reduce CYP450-mediated metabolism .

Q. What advanced analytical methods quantify this compound in biological matrices (e.g., plasma, tissue)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.